molecular formula C12H15N3O2 B13720460 2-(2-Methoxy-ethoxy)-4-pyrazol-1-yl-phenylamine

2-(2-Methoxy-ethoxy)-4-pyrazol-1-yl-phenylamine

Cat. No.: B13720460
M. Wt: 233.27 g/mol
InChI Key: IQKUNWZWJPDRMW-UHFFFAOYSA-N
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Description

2-(2-Methoxy-ethoxy)-4-pyrazol-1-yl-phenylamine is an organic compound with a complex structure that includes a pyrazole ring and a phenylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-ethoxy)-4-pyrazol-1-yl-phenylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(2-Methoxy-ethoxy)ethanol with pyrazole under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-ethoxy)-4-pyrazol-1-yl-phenylamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, often under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically under anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide), often under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(2-Methoxy-ethoxy)-4-pyrazol-1-yl-phenylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-ethoxy)-4-pyrazol-1-yl-phenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyethoxy)ethanol: A related compound with similar structural features but different functional groups.

    2-Methoxyethanol: Another related compound with a simpler structure and different chemical properties.

Uniqueness

2-(2-Methoxy-ethoxy)-4-pyrazol-1-yl-phenylamine is unique due to its combination of a pyrazole ring and a phenylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

2-(2-methoxyethoxy)-4-pyrazol-1-ylaniline

InChI

InChI=1S/C12H15N3O2/c1-16-7-8-17-12-9-10(3-4-11(12)13)15-6-2-5-14-15/h2-6,9H,7-8,13H2,1H3

InChI Key

IQKUNWZWJPDRMW-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=CC(=C1)N2C=CC=N2)N

Origin of Product

United States

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